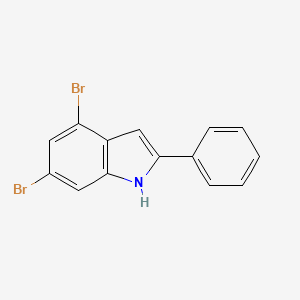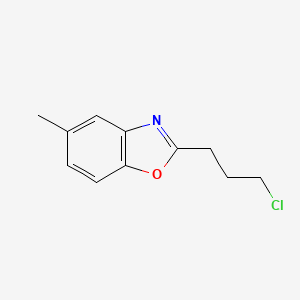
1-(2-Bromoethyl)-4-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-4-phenylazetidin-2-one is an organic compound that belongs to the class of azetidinones, which are four-membered lactams This compound is characterized by the presence of a bromoethyl group and a phenyl group attached to the azetidinone ring
准备方法
The synthesis of 1-(2-Bromoethyl)-4-phenylazetidin-2-one typically involves the reaction of 4-phenylazetidin-2-one with a bromoethylating agent. One common method is the reaction of 4-phenylazetidin-2-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
化学反应分析
1-(2-Bromoethyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium methoxide can yield the corresponding methoxyethyl derivative.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding ethyl derivative.
Oxidation: Oxidation of the phenyl group can be achieved using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Bromoethyl)-4-phenylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of biologically active molecules, including antibiotics and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing azetidinone rings.
Material Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-4-phenylazetidin-2-one is not well-documented, but it is likely to involve interactions with biological targets such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific target.
相似化合物的比较
1-(2-Bromoethyl)-4-phenylazetidin-2-one can be compared with other azetidinone derivatives, such as:
4-Phenylazetidin-2-one: Lacks the bromoethyl group and has different reactivity and biological activity.
1-(2-Chloroethyl)-4-phenylazetidin-2-one:
1-(2-Hydroxyethyl)-4-phenylazetidin-2-one: Contains a hydroxyethyl group, which can participate in hydrogen bonding and other interactions not possible with the bromoethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromoethyl group, which can undergo nucleophilic substitution and other reactions that are not possible with the other derivatives.
属性
CAS 编号 |
89044-69-9 |
|---|---|
分子式 |
C11H12BrNO |
分子量 |
254.12 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C11H12BrNO/c12-6-7-13-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI 键 |
WHPLDCPKLNNCNA-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(C1=O)CCBr)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Z)-4-(oxan-2-yloxy)but-2-enoxy]-4-(piperidin-1-ylmethyl)pyridine](/img/structure/B14139358.png)
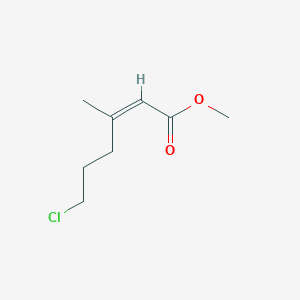
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)
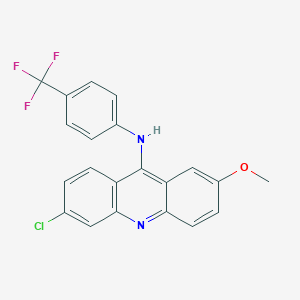
![(1S,5R,8S,9R,10R,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane;(1S,5R,8S,9R,10S,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B14139392.png)

![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
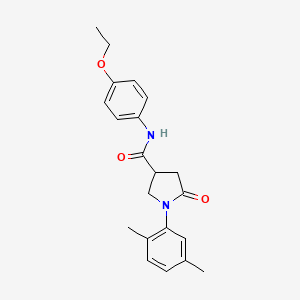
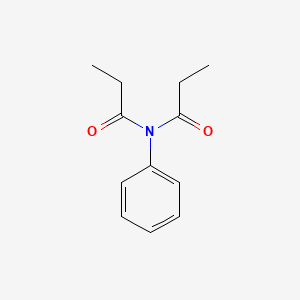
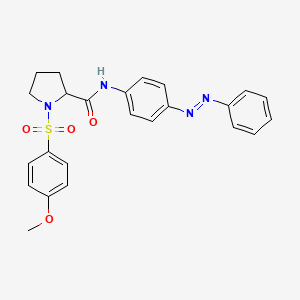

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)
